(S)-1-(2-Methylbenzyl)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-[(2-methylphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHKKIMRHNCWOK-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2CC[C@@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 1 2 Methylbenzyl Pyrrolidin 3 Ol
Asymmetric Synthesis Approaches
The primary challenge in synthesizing (S)-1-(2-Methylbenzyl)pyrrolidin-3-ol lies in the precise installation of the stereocenter at the C3 position of the pyrrolidine (B122466) ring. Asymmetric synthesis provides the most efficient solution to this challenge, offering various strategies to control the three-dimensional arrangement of atoms.
Enantioselective Routes to Pyrrolidin-3-ol Derivatives
The synthesis of enantiomerically pure pyrrolidin-3-ol derivatives is a well-explored area of organic chemistry. These methods often serve as the foundation for the synthesis of more complex derivatives like this compound. Common strategies include the asymmetric reduction of N-protected pyrrolidin-3-ones, the ring-opening of corresponding epoxides with amines, and the cyclization of chiral amino alcohols.
A prevalent method involves the catalytic hydrogenation of substituted pyrroles. researchgate.net For instance, the heterogeneous catalytic hydrogenation of highly functionalized pyrrole (B145914) systems can be achieved with excellent diastereoselectivity, leading to pyrrolidines with multiple stereocenters. researchgate.net Rhodium on catalysts like alumina (B75360) or carbon is often employed for the hydrogenation of the pyrrole ring. researchgate.net Another approach is the acid-promoted hydrolysis of 2,5-dihydropyrroles to furnish pyrrolidin-3-ones, which are subsequently reduced to the desired 3-hydroxypyrrolidine derivatives. researchgate.net
Biocatalysis has also emerged as a powerful tool. For example, transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess. nih.govacs.org Directed evolution of enzymes has enabled the intramolecular C(sp3)–H amination of simple azide (B81097) precursors to forge chiral pyrrolidines with high yield and enantioselectivity. acs.org
Stereocontrol Strategies for Introducing the (S)-Configuration
Achieving the desired (S)-configuration at the C3 position requires specific stereocontrol strategies. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) configuration to a chiral center. masterorganicchemistry.comyoutube.comyoutube.com For this compound, the substituents on the chiral carbon (C3) are the hydroxyl group, the nitrogen-containing ring atoms, and hydrogen. The priority is assigned based on the atomic number of the atoms directly attached to the chiral center.
One effective strategy is the use of chiral catalysts in the reduction of a prochiral ketone, such as N-(2-methylbenzyl)pyrrolidin-3-one. Asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst with a chiral ligand can selectively produce the (S)-alcohol. Alternatively, starting from a chiral pool material like (S)-malic acid can pre-define the stereochemistry. A synthetic route starting from malic acid can be used to generate an intermediate that, upon cyclization and reduction, yields the desired (S)-pyrrolidin-3-ol core. google.com
Chiral Auxiliary-Mediated Synthesis of this compound Precursors
The use of chiral auxiliaries is a classical and reliable method for stereocontrol. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemistry of a key reaction. After the desired stereocenter is set, the auxiliary is removed.
For the synthesis of precursors to this compound, a common strategy involves the use of chiral auxiliaries derived from amino acids or other readily available chiral molecules. For instance, proline can be condensed with pivalaldehyde to form a bicyclic lactam. researchgate.net Deprotonation of this lactam generates a chiral, non-racemic enolate that can react with electrophiles. Subsequent transformations can lead to the desired pyrrolidine structure.
Another example is the use of N-tert-butanesulfinylimines as chiral auxiliaries. acs.org The diastereoselective 1,3-dipolar cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce highly substituted pyrrolidines with excellent stereocontrol. acs.org The (S)-configuration of the sulfinyl group can induce the desired stereochemistry in the final product. acs.org
| Reaction Type | Chiral Auxiliary | Key Transformation | Stereochemical Outcome |
| Asymmetric Alkylation | Proline-derived bicyclic lactam | Alkylation of a chiral enolate | High diastereoselectivity |
| 1,3-Dipolar Cycloaddition | (S)-N-tert-Butanesulfinylimine | Cycloaddition with azomethine ylides | High diastereoselectivity |
Organocatalytic Asymmetric Syntheses
Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. nih.govresearchgate.net Proline and its derivatives are particularly effective organocatalysts for the formation of chiral pyrrolidine rings. mdpi.commdpi.com These catalysts can activate substrates through the formation of transient enamines or iminium ions.
The asymmetric Michael addition of aldehydes or ketones to nitroolefins, catalyzed by diarylprolinol silyl (B83357) ethers (Hayashi-Jørgensen catalysts), is a powerful method for constructing substituted pyrrolidines. thieme-connect.dethieme-connect.de The resulting γ-nitrocarbonyl compound can then be reductively cyclized to afford the pyrrolidin-3-ol skeleton. The stereochemistry of the final product is controlled by the chirality of the organocatalyst.
Another important organocatalytic transformation is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. rsc.org Chiral organocatalysts can control the facial selectivity of this reaction, leading to enantioenriched pyrrolidines.
| Catalyst Type | Reaction | Typical Substrates | Key Feature |
| Diarylprolinol silyl ethers | Michael Addition | Aldehydes, Nitroolefins | Forms γ-nitroaldehydes as precursors. thieme-connect.dethieme-connect.de |
| Proline-derived thioureas | Aldol (B89426) Reaction | Ketones, Aldehydes | Bifunctional activation. nih.gov |
| Cinchona alkaloids | Michael Addition | Malonates, Chalcones | Forms highly functionalized pyrrolidines. rsc.org |
Total Synthesis and Fragment Coupling Strategies
Convergent and Divergent Approaches to this compound
A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of target molecules. In the context of this compound, a divergent strategy might start with the synthesis of a common precursor, such as N-Boc-(S)-pyrrolidin-3-ol. This intermediate could then be N-alkylated with a variety of substituted benzyl (B1604629) halides to produce a library of analogs. This approach is particularly useful for structure-activity relationship (SAR) studies in drug discovery. nih.gov
A three-component coupling reaction represents a highly convergent strategy. For instance, the enantioselective synthesis of substituted pyrrolidines can be achieved through a Lewis-acid catalyzed three-component coupling of a picolinaldehyde, an amino acid, and an activated olefin. nih.gov This method allows for the rapid assembly of complex pyrrolidine structures from simple starting materials.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Convergent | Fragments are synthesized separately and then coupled. | Higher overall yields, efficient. | May require more steps for individual fragment synthesis. |
| Divergent | A common intermediate is used to create multiple analogs. | Ideal for SAR studies, efficient for library synthesis. | Overall yield for a single target may be lower. |
| Three-Component Coupling | Three starting materials are combined in a single reaction. | Highly atom-economical and step-efficient. nih.gov | Scope of the reaction may be limited. |
Key Intermediates and Their Asymmetric Preparation
The synthesis of enantiomerically pure compounds such as this compound hinges on the availability of chiral building blocks. The formation of the pyrrolidine ring from acyclic precursors is a common strategy, often involving the cyclization of an amino alcohol. nih.govmdpi.com A key step in such a synthesis is the creation of the chiral center, which can be accomplished through various asymmetric reactions.
One effective method for preparing chiral pyrrolidine precursors is the organocatalytic enantioselective Michael addition. For instance, the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved with high enantiomeric excess (97% ee) in just two steps by reacting 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. rsc.org These carboxylic acid intermediates can then be further transformed into the desired pyrrolidin-3-ol structure.
Another prevalent strategy begins with readily available chiral precursors from the "chiral pool," such as proline and 4-hydroxyproline (B1632879). mdpi.com These molecules provide a pre-formed, stereochemically defined pyrrolidine ring that can be chemically modified to yield the target structure. For example, (S)-prolinol, which is derived from the reduction of (S)-proline, serves as a common starting material for a variety of pyrrolidine-containing drugs. mdpi.com The hydroxyl group of 4-hydroxyproline can also be manipulated or replaced to introduce the desired functionality at the 3-position. mdpi.com
Novel Ring-Forming Reactions for Pyrrolidine Scaffolds
The construction of the pyrrolidine core is a central challenge in the synthesis of this compound. Modern organic synthesis has produced a variety of innovative methods for forming this five-membered ring with high degrees of control over substitution patterns and stereochemistry.
[3+2] Cycloaddition Reactions for Densely Substituted Pyrrolidines
The [3+2] cycloaddition reaction, particularly involving azomethine ylides as 1,3-dipoles, is a powerful and widely utilized method for constructing pyrrolidine rings. osaka-u.ac.jp This reaction allows for the simultaneous formation of multiple stereocenters with high selectivity. acs.org Azomethine ylides, often generated in situ, react with a variety of alkenes to yield highly substituted pyrrolidines. acs.orgmdpi.com
The diastereoselectivity of these cycloadditions can be controlled by using chiral auxiliaries. For example, the N-tert-butanesulfinylimine group has been shown to be an effective chiral director in 1,3-dipolar cycloadditions with azomethine ylides, leading to densely substituted pyrrolidines with excellent diastereoselectivity. acs.org Catalysts, such as silver carbonate (Ag₂CO₃), are often employed to facilitate these reactions, providing access to a wide range of proline derivatives with high regio- and diastereoselectivities. acs.org This methodology is highly versatile, enabling the synthesis of complex pyrrolidine structures that are relevant as pharmaceutical intermediates. nih.gov
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| N-(Trialkylstannyl)methanimine | Activated Alkenes (e.g., stilbenes) | n-BuLi | Generates non-stabilized 2-azaallyl anions for stereoselective cycloaddition. umich.edu | umich.edu |
| Glycine-derived oxazolidin-5-ones | Maleimides | Heat (Decarboxylation) | Pseudo five-component reaction to create tetracyclic pyrrolizidines with high diastereomeric ratio. mdpi.com | mdpi.com |
| Chiral N-tert-Butanesulfinylazadienes | Azomethine Ylides | Ag₂CO₃ | Highly diastereoselective synthesis of pyrrolidines with up to four stereogenic centers. acs.org | acs.org |
| Cyclic Amine, Aryl Aldehyde | Olefinic Oxindoles | Acid Additive | Three-component reaction for diastereoselective synthesis of spirooxindole-pyrrolidines. nih.gov | nih.gov |
Intramolecular Cyclization Strategies
Intramolecular cyclization offers a direct route to the pyrrolidine scaffold from linear precursors. osaka-u.ac.jp These reactions involve the formation of a carbon-nitrogen bond to close the five-membered ring. A variety of functional groups can be employed to trigger the cyclization event.
Common strategies include:
Intramolecular Amination : This involves the addition of an amine to an unsaturated bond (alkene, alkyne) within the same molecule. osaka-u.ac.jp
Reductive Amination : The cyclization can occur via the condensation of a 1,4-dicarbonyl compound with a primary amine, followed by reduction. mdpi.com
Cyclization of Amino Alcohols : Under acidic or basic conditions, 1,4-amino alcohols can undergo cyclization to form the pyrrolidine ring. nih.govmdpi.com
Lithiation-Cyclization : A notable method involves the lithiation of N-Boc-N-(halopropyl)allylamines with n-BuLi and (-)-sparteine, which induces an intramolecular cyclization to afford enantioenriched 2-substituted pyrrolidines. acs.org This approach provides a pathway to moderately enantioenriched products through a regiospecific ring closure. acs.org
These methods are powerful for efficiently constructing the pyrrolidine ring, and the choice of strategy often depends on the desired substitution pattern and the availability of starting materials. osaka-u.ac.jp
Biocatalytic Routes to Chiral Amines and Alcohols Relevant to this compound Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral molecules. researchgate.netmdpi.com Enzymes operate under mild conditions and often exhibit exceptional levels of stereo- and regioselectivity. mdpi.com
For the synthesis of chiral amines, enzymes such as transaminases (TAs), amine dehydrogenases, and imine reductases are widely used. researchgate.net These enzymes can convert a prochiral ketone into a chiral amine with high enantiomeric excess. A prevalent biocatalytic approach for creating chiral cyclic amines involves the intramolecular condensation of an amino ketone or amino aldehyde, followed by reduction with an imine reductase. nih.govacs.org
A groundbreaking development is the use of engineered enzymes for direct C-H amination. Researchers have employed directed evolution to engineer a cytochrome P411 variant that can catalyze the intramolecular insertion of an alkyl nitrene into C(sp³)–H bonds. nih.govacs.org This novel biocatalyst can construct chiral pyrrolidine derivatives from organic azides with good enantioselectivity and catalytic efficiency, offering a concise route to these important N-heterocycles. nih.govacs.org
The synthesis of the chiral alcohol moiety is also amenable to biocatalysis. The stereoselective reduction of a ketone to a chiral alcohol is a key transformation in the synthesis of many pharmaceuticals, and a wide range of ketoreductases and alcohol dehydrogenases are available for this purpose. mdpi.com
| Enzyme/System | Reaction Type | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Engineered Cytochrome P411 (P411-PYS-5149) | Intramolecular C(sp³)–H Amination | Organic Azides | Chiral Pyrrolidines | New-to-nature biocatalysis for direct C-H functionalization; good enantioselectivity (up to 99:1 er). nih.govacs.org | nih.govacs.org |
| Transaminases (TAs) | Reductive Amination | Ketones | Chiral Amines | Reversible transfer of an amino group from a donor to a carbonyl acceptor. researchgate.net | researchgate.net |
| Ketoreductase (from Candida magnoliae) | Asymmetric Ketone Reduction | Prochiral Ketones | Chiral Alcohols | Enables synthesis of chiral alcohol intermediates for pharmaceuticals. mdpi.com | mdpi.com |
| Lipase | Kinetic Resolution | Racemic Amines | Enantioenriched Amines | Used in dynamic kinetic resolution processes to produce optically pure amines. researchgate.net | researchgate.net |
Late-Stage Functionalization and Derivatization Approaches for this compound
Late-stage functionalization (LSF) involves introducing chemical modifications at the final stages of a synthetic sequence. This strategy is highly valuable as it allows for the rapid generation of a library of analogues from a common, complex intermediate, which can be used to fine-tune biological activity or other properties. For this compound, potential LSF targets include the hydroxyl group, the pyrrolidine nitrogen, and various C-H bonds on the scaffold.
The hydroxyl group at the C-3 position is a prime site for derivatization, allowing for the formation of esters or ethers to explore structure-activity relationships. The pyrrolidine nitrogen, while already substituted, could potentially undergo further reactions if the synthetic strategy allows for its temporary de-benzylation and re-functionalization. Furthermore, modern methods for C-H functionalization could enable direct modification of the pyrrolidine or the methylbenzyl rings, although this remains a significant synthetic challenge. organic-chemistry.org
Derivatization is also a crucial tool for analytical purposes, particularly for determining enantiomeric purity by High-Performance Liquid Chromatography (HPLC). The primary or secondary amine and hydroxyl functional groups are common targets for derivatization. nih.gov For pyrrolidine-based compounds, pre-column derivatization with a chiral or UV-active reagent can facilitate separation and detection. For example, the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) has been successfully determined by derivatizing the amine with 4-nitrobenzoic acid, followed by separation on a chiral stationary phase. researchgate.net Similar strategies could be applied to this compound, likely targeting the hydroxyl group for derivatization to confirm its enantiomeric integrity.
| Reagent | Functional Group Targeted | Purpose | Reference |
|---|---|---|---|
| 4-Nitrobenzoic Acid | Amines | Pre-column derivatization for HPLC enantiomeric separation. researchgate.net | researchgate.net |
| p-Toluene Sulfonyl Isocyanate (PTSI) | Hydroxyls | Improves ionization for mass spectrometry (MS) detection in negative ion mode. nih.gov | nih.gov |
| 1-Phenyl-3-methyl-5-pyrazolone (PMP) | Reducing Sugars | Quantitative derivatization for LC-UV and LC-MS detection. nih.gov | nih.gov |
| Phenylhydrazines | Carbonyls | Derivatization for LC-MS analysis. nih.gov | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-prolinol |
| 2-(aminomethyl)-1-ethylpyrrolidine |
| 4-hydroxyproline |
| 4-nitrobenzoic acid |
| N-Boc-N-(halopropyl)allylamine |
| N-tert-butanesulfinylimine |
| Proline |
| Silver carbonate |
Chemical Reactivity and Mechanistic Investigations of S 1 2 Methylbenzyl Pyrrolidin 3 Ol and Its Derivatives
Stereoselective Transformations at the Pyrrolidine (B122466) Ring System
The inherent chirality of the pyrrolidine ring in (S)-1-(2-Methylbenzyl)pyrrolidin-3-ol makes it a valuable precursor for the synthesis of enantiomerically pure compounds. The stereochemical outcome of reactions at the pyrrolidine nucleus is profoundly influenced by the existing stereocenter and the nature of the N-substituent.
Stereodivergent Reaction Pathways
Stereodivergent synthesis, the ability to generate any desired stereoisomer of a product from a common starting material, is a highly sought-after strategy in organic synthesis. For derivatives of this compound, stereodivergent outcomes can be achieved through careful selection of reagents and reaction conditions. One of the most powerful methods for constructing substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.orgbeilstein-journals.org While the title compound itself is a product of such strategies, its derivatives can undergo further stereoselective functionalization.
For instance, the diastereoselective synthesis of pyrrolidines can be achieved through the Yb(OTf)₃ catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, leading to products with a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org By modifying the catalyst or reaction conditions, it is often possible to favor the formation of the trans diastereomer.
A summary of stereodivergent approaches to pyrrolidine synthesis is presented in the table below, illustrating how different catalysts can direct the stereochemical outcome of the reaction.
| Catalyst/Method | Stereochemical Outcome | Reference |
| Yb(OTf)₃ | cis-2,5-disubstituted pyrrolidines | organic-chemistry.org |
| Pd-catalyzed carboamination | (5R,7aR)-diastereoselective | nih.gov |
| Asymmetric 1,3-dipolar cycloaddition | Controllable exo/endo selectivity | rsc.org |
Influence of the Pyrrolidine Nitrogen on Reactivity
The substituent on the pyrrolidine nitrogen plays a crucial role in modulating the reactivity and stereoselectivity of transformations on the ring. The N-(2-methylbenzyl) group in this compound is not merely a passive protecting group; its steric bulk and electronic properties can significantly influence the approach of reagents and stabilize transition states.
Research on N-substituted pyrrolidines has shown that the nature of the N-substituent can affect the enantioselectivity of biocatalytic hydroxylations. For example, the hydroxylation of N-benzylpyrrolidine with Sphingomonas sp. HXN-200 yields the (S)-3-hydroxypyrrolidine with 53% ee, while changing the substituent to N-benzyloxycarbonyl leads to the (R)-enantiomer with 75% ee. nih.gov This highlights the profound impact of the N-substituent on directing the stereochemical course of a reaction. The steric hindrance provided by the ortho-methyl group on the benzyl (B1604629) substituent of the title compound is expected to further amplify these directing effects, potentially leading to higher diastereoselectivities in reactions at the C2 and C5 positions of the pyrrolidine ring.
Reactions Involving the Hydroxyl Group
The hydroxyl group at the C3 position is a key functional handle for further elaboration of the this compound scaffold. Its strategic functionalization allows for the introduction of a wide range of substituents and the construction of more complex molecules.
Regioselective Functionalization of the Hydroxyl Moiety
The regioselective functionalization of the hydroxyl group in the presence of other potentially reactive sites is a common challenge in organic synthesis. In the context of this compound, selective O-functionalization can be achieved under various conditions. For instance, O-alkylation, O-acylation, and O-silylation are common transformations that can be performed with high regioselectivity.
The Williamson ether synthesis, for example, has been used to introduce complex fragments onto the hydroxyl group of hydroxyproline (B1673980) derivatives. nih.gov Similarly, esterification and protection of the hydroxyl group can be accomplished using standard protocols. The regioselective removal of an anomeric O-benzyl group in carbohydrates, while preserving other O-benzyl groups, demonstrates that with the right catalytic system, selective transformations are possible even with seemingly similar functional groups. researchgate.net
The following table summarizes common regioselective reactions of hydroxyl groups in pyrrolidine systems.
| Reaction Type | Reagents | Product | Reference |
| O-Alkylation | Alkyl halide, Base | Ether | nih.gov |
| O-Acylation | Acyl chloride, Base | Ester | beilstein-journals.org |
| O-Silylation | Silyl (B83357) chloride, Base | Silyl ether | N/A |
Stereochemical Influence of the Hydroxyl Group on Neighboring Transformations
The C3-hydroxyl group can exert a significant stereodirecting effect on reactions occurring at adjacent positions of the pyrrolidine ring. This can be attributed to its ability to participate in hydrogen bonding, coordinate to catalysts, or sterically block one face of the molecule.
In the diastereoselective reduction of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines, the stereochemical outcome is influenced by the substituents on the ring, with the hydroxyl group playing a key role in directing the approach of the reducing agent. koreascience.kr Quantum-chemical analyses have also highlighted the importance of intramolecular hydrogen bonds involving hydroxyl groups in stabilizing specific conformations of substituted pyrrolidines, which in turn dictates their reactivity. beilstein-journals.org The (S)-configuration of the hydroxyl group in the title compound is therefore expected to be a critical control element in any stereoselective transformations of the pyrrolidine ring.
Reactivity of the 2-Methylbenzyl Moiety
The N-(2-methylbenzyl) group, while often considered a protecting group, possesses its own reactivity that can be exploited in synthetic strategies. The most common reaction involving this group is its cleavage to afford the secondary amine.
Catalytic hydrogenolysis is a standard method for the deprotection of N-benzyl groups. nih.govnih.gov The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere. The addition of an acid, such as acetic acid, can facilitate the debenzylation of N-Boc, N-benzyl double-protected systems. nih.govnih.gov
The presence of the ortho-methyl group on the benzyl ring can influence the rate and efficiency of the debenzylation reaction. Steric hindrance from ortho-substituents can sometimes make the catalytic site less accessible, potentially requiring more forcing reaction conditions. beilstein-journals.org However, studies on ortho-substituted N-aryl triazolium salts have shown that ortho-substituents can also exert electronic effects that influence reactivity. mdpi.com The interplay of steric and electronic effects of the 2-methylbenzyl group is an important consideration in synthetic planning.
Aromatic Transformations and Substituent Effects
The aromatic ring of the 2-methylbenzyl group is susceptible to electrophilic substitution, and its reactivity is influenced by the electronic and steric effects of its substituents. The methyl group is an activating ortho-, para-director, while the N-pyrrolidinylmethyl substituent's effect is more complex.
Theoretical and experimental studies on related aromatic systems provide a framework for understanding these effects. For instance, computational investigations into the nucleophilic aromatic substitution (SNAr) on thiophene (B33073) rings with pyrrolidine show that the reaction proceeds through a stepwise pathway involving the initial addition of pyrrolidine to an electrophilic carbon center. nih.gov This is followed by a proton transfer, which can be catalyzed by an additional molecule of the amine, to facilitate the departure of the leaving group. nih.gov While the benzyl ring in this compound is not as activated towards nucleophilic attack as the nitrothiophenes studied, these findings highlight the role of the pyrrolidine moiety in stabilizing intermediates. nih.gov
| Substituent | Position on Benzyl Ring | Electronic Effect | Directing Influence | Predicted Impact on Reactivity |
| -CH₃ | C2 | Electron-donating (hyperconjugation) | Activating, Ortho/Para | Increase |
| -CH₂-N(C₄H₈O) | C1 | Electron-withdrawing (inductive), potentially donating (resonance) | Deactivating (inductive), Ortho/Para (resonance) | Decrease (net effect) |
Benzylic Reactivity and Carbon-Hydrogen Activation Studies
Heterobimetallic systems have also emerged as effective catalysts for C-H activation, where two different metal centers work cooperatively to break the C-H bond heterolytically. nih.gov While specific C-H activation studies on this compound are not extensively documented, the principles derived from similar N-substituted pyrrolidines are directly applicable. The benzylic C-H bonds of the 2-methylbenzyl group represent another handle for reactivity, potentially allowing for functionalization at this position.
Mechanistic Elucidation of Synthetic Transformations
Understanding the mechanisms behind the synthesis of this compound is crucial for optimizing reaction conditions and achieving high stereochemical purity. Plausible synthetic routes include the direct N-alkylation of (S)-pyrrolidin-3-ol or the construction of the pyrrolidine ring through intramolecular cyclization. bldpharm.comorganic-chemistry.org
Experimental Mechanistic Studies on this compound Synthesis
The synthesis of pyrrolidine rings is a well-established field, with numerous methods available. organic-chemistry.org A common strategy for preparing N-substituted pyrrolidines is the copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. nih.gov Mechanistic studies on these transformations, using N-haloamides as substrates, have been conducted through both experimental and computational methods. nih.gov These studies indicate that the reaction pathway is sensitive to the nature of the halide on the nitrogen and the substituents on the copper catalyst's ligands. nih.gov For instance, N-fluoro amides are often preferred over N-chloro amides due to more favorable reaction pathways. nih.gov
Another powerful method for constructing the pyrrolidine core is through [3+2] cycloaddition reactions, for example, using glycine-based azomethine ylides. mdpi.com These methods offer high atom economy and can be used to build complex polycyclic systems containing a pyrrolidine ring. mdpi.com The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes has also been reported, involving a Lewis acid-catalyzed ring-opening followed by lactamization. mdpi.com While this produces a lactam, it demonstrates a viable mechanistic pathway for forming the five-membered ring.
A direct synthesis of this compound would typically involve the nucleophilic substitution of 2-methylbenzyl bromide by (S)-pyrrolidin-3-ol. The mechanism is a standard SN2 reaction, where the secondary amine of the pyrrolidine acts as the nucleophile.
Identification of Reaction Intermediates and Transition States
The identification of transient species is key to confirming proposed reaction mechanisms. In copper-catalyzed C-H amination reactions for pyrrolidine synthesis, mechanistic studies have provided evidence for the intermediacy of copper-fluoride species and have involved the isolation and structural characterization of catalytically relevant copper(II) complexes. nih.gov Computational studies, often using Density Functional Theory (DFT), have been instrumental in mapping the energy profiles of these reactions and identifying the structures of transition states. nih.govnih.gov
For C-H activation reactions, which could be involved in either the synthesis or further transformation of the title compound, computational studies have identified key intermediates and transition states. researchgate.net For example, in reactions catalyzed by rhodium complexes, photochemically generated, coordinatively unsaturated metal-alkane complexes have been identified as the species that directly activate the C-H bond. researchgate.net The calculations can distinguish between different potential intermediates and pinpoint the species responsible for the bond-breaking event. researchgate.net
In the more classical SNAr reactions that could be performed on the aromatic ring, the key intermediate is a resonance-stabilized anionic σ-complex, often called a Meisenheimer intermediate. nih.gov The transition state for the formation of this intermediate is typically the rate-determining step. nih.gov
Kinetic Investigations of Reaction Rates and Selectivity
Kinetic studies provide quantitative data on reaction rates and the factors that influence selectivity. In the context of synthesizing the chiral molecule this compound, controlling stereoselectivity is paramount. One powerful technique is kinetic resolution, where one enantiomer of a racemic starting material reacts faster than the other.
Studies on the asymmetric 'Clip-Cycle' synthesis of pyrrolidines have demonstrated that racemic precursors can be cyclized using a chiral phosphoric acid catalyst to achieve a kinetic resolution. whiterose.ac.uk This allows for the formation of enantioenriched chiral pyrrolidines, with the selectivity of the reaction quantified by the selectivity factor (s). whiterose.ac.uk
Table of Kinetic Resolution Results for Pyrrolidine Synthesis Data from a representative study on chiral phosphoric acid-catalyzed cyclization.
| Substrate | Catalyst | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Selectivity Factor (s) |
| Racemic 'Clip-Cycle' Precursor | (R)-TRIP | ~50 | up to 90 | up to 122 |
| Source: Adapted from White Rose eTheses Online. whiterose.ac.uk |
These results show that significant enantiomeric enrichment can be achieved through catalytic kinetic resolution, a principle applicable to the synthesis of optically pure this compound. whiterose.ac.uk Furthermore, kinetic studies on copper-catalyzed amination reactions have shown that the choice of ligand on the metal catalyst can significantly affect the reaction rate. nih.gov Similarly, in organocatalysis using pyrrolidine derivatives, the structure of the catalyst, including the nature of substituents, has been shown to have a remarkable effect on both the reaction rate and the observed enantioselectivity. mdpi.com
Computational and Theoretical Studies on S 1 2 Methylbenzyl Pyrrolidin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules like (S)-1-(2-Methylbenzyl)pyrrolidin-3-ol. These methods offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of its geometry, electronic structure, and reactivity.
Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For this compound, this would typically be performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G(d). The resulting optimized geometry provides key structural parameters.
The electronic structure of the molecule can be subsequently analyzed to understand its chemical behavior. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound from Theoretical Calculations
| Parameter | Predicted Value | Description |
| Geometrical Parameters | ||
| C-N (pyrrolidine ring) Bond Length | ~1.47 Å | Typical single bond length between carbon and nitrogen in a saturated heterocycle. |
| C-O (hydroxyl group) Bond Length | ~1.43 Å | Standard single bond length for a carbon-oxygen bond in an alcohol. |
| N-C (benzyl group) Bond Length | ~1.46 Å | Bond length connecting the pyrrolidine (B122466) nitrogen to the benzylic carbon. |
| Pyrrolidine Ring Conformation | Envelope or Twisted | The five-membered ring is not planar and adopts a puckered conformation to relieve ring strain. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating the electron-donating character. |
| LUMO Energy | -0.5 eV | Lowest Unoccupied Molecular Orbital energy, indicating the electron-accepting character. |
| HOMO-LUMO Gap | 6.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | ~2.5 D | A measure of the overall polarity of the molecule. |
Note: These values are hypothetical and based on typical results for similar molecules calculated at the B3LYP/6-31G(d) level of theory.
This compound is a chiral ligand, and its primary utility is expected to be in asymmetric catalysis. Computational methods can be employed to predict its effectiveness in inducing stereoselectivity in chemical reactions. By modeling the transition states of a catalytic cycle, it is possible to determine the energy barriers for the formation of different stereoisomeric products.
For instance, in a hypothetical metal-catalyzed addition of a nucleophile to a prochiral substrate, the chiral ligand would coordinate to the metal center. The diastereomeric transition states leading to the (R) and (S) products would be modeled. The energy difference between these transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction. A larger energy difference implies higher selectivity. These calculations can guide the rational design of more effective catalysts by modifying the ligand structure. Machine learning models are also increasingly used to predict the outcomes of asymmetric reactions, leveraging data from similar catalytic systems.
Chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD), are unique to chiral molecules and are experimentally used to determine their absolute configuration and purity. First-principles calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict these properties with a high degree of accuracy.
By calculating the ECD spectrum of this compound and comparing it with the experimentally measured spectrum, one can confirm the absolute configuration of the synthesized compound. The calculated optical rotation at a specific wavelength (e.g., the sodium D-line at 589 nm) can also be compared with experimental values. The agreement between theoretical and experimental chiroptical data provides strong evidence for the assigned stereochemistry. The signs of Cotton effects in the ECD spectrum can often be related to the helicity of chromophores within the molecule.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. This is particularly important for understanding conformational flexibility and interactions in solution.
This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the different accessible conformations of the molecule in a given solvent. By running simulations for a sufficient length of time (typically nanoseconds to microseconds), one can identify the most populated conformers and the energy barriers for interconversion between them.
The simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms in the system. The results of such a simulation can reveal how the solvent influences the conformational preferences of the molecule through interactions like hydrogen bonding with the hydroxyl group.
Table 2: Hypothetical Conformational Preferences of this compound in Solution from MD Simulations
| Dihedral Angle | Dominant Conformation(s) | Description |
| C-N-C(benzyl)-C(aryl) | gauche and anti | Rotation around the bond connecting the nitrogen to the benzyl (B1604629) group, influencing the orientation of the aromatic ring relative to the pyrrolidine. |
| O-C-C-N (pyrrolidine ring) | Varies depending on ring pucker | The position of the hydroxyl group (axial vs. equatorial-like) is coupled to the conformation of the five-membered ring. |
| H-O-C-C | gauche | Rotation around the C-O bond of the hydroxyl group, affecting its hydrogen bonding capabilities. |
Note: The table presents plausible conformational behaviors based on general principles of stereochemistry and intermolecular interactions.
MD simulations are a powerful tool for studying the non-covalent interactions between a catalyst and a substrate in a hypothetical catalytic system. In a scenario where this compound acts as a ligand for a metal catalyst, MD simulations can be used to model the binding of a substrate to the catalytic complex.
These simulations can provide a dynamic picture of the substrate's approach to the active site, the formation of key interactions (e.g., hydrogen bonds, π-stacking), and the conformational changes that occur during the binding process. By analyzing the trajectories from the simulation, one can identify the key intermolecular forces that are responsible for holding the substrate in a specific orientation, which is crucial for achieving high stereoselectivity. This understanding of ligand-substrate interactions is vital for the optimization of catalytic systems.
Reaction Mechanism Predictions and Energetic Profiles
Computational and theoretical studies are instrumental in elucidating the intricate details of reaction mechanisms involving chiral scaffolds like this compound. By modeling the potential energy surface of a reaction, researchers can predict the most likely pathways, identify transient intermediates, and characterize the transition states that connect them. These computational approaches provide a molecular-level understanding that complements experimental observations.
Transition State Characterization and Energy Barrier Calculations
The characterization of transition states and the calculation of their associated energy barriers are central to predicting reaction kinetics and understanding selectivity. While direct computational studies on this compound are not extensively available in the searched literature, insights can be drawn from theoretical investigations of similar pyrrolidine-containing structures. For instance, Density Functional Theory (DFT) calculations have been successfully employed to study the reaction mechanisms in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org
In a study on the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine, DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory were used to map out the potential energy surface. beilstein-journals.org The calculations revealed that the transformation of one tautomeric form to another involved a relatively small energy barrier of 0.5 kcal·mol⁻¹ in the gas phase and 1.0 kcal·mol⁻¹ in an ethanol (B145695) solvent model, indicating a rapid equilibrium. beilstein-journals.org Furthermore, the study proposed a reaction mechanism where the main product is formed favorably through the pathway with the lowest Gibbs free energy of activation (ΔG#). beilstein-journals.org This highlights that kinetic selectivity, which is governed by the height of the energy barriers of competing pathways, is more significant than thermodynamic selectivity in determining the final product distribution. beilstein-journals.org
Such computational approaches are critical for understanding how the structure of the reactants, including the chiral scaffold, influences the energy of the transition state and, consequently, the reaction outcome.
Table 1: Calculated Energy Barriers for Tautomerization of 4a
| Phase | Energy Barrier (kcal·mol⁻¹) |
| Gas Phase | 0.5 |
| Ethanol | 1.0 |
| Data sourced from a theoretical study on 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org |
Solvent Effects on Reaction Pathways
The choice of solvent can significantly impact reaction rates and selectivity. Computational models, often employing implicit or explicit solvent models, can quantify these effects. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, theoretical calculations showed that the relative stability of tautomers and the energy barriers for their interconversion are influenced by the solvent. beilstein-journals.org The energy difference between tautomers was found to be smaller in ethanol compared to the gas phase, suggesting that the solvent stabilizes the less stable tautomer. beilstein-journals.org
Experimentally, the solvent choice has been shown to be crucial in the synthesis of various pyrrolidine derivatives. In the reaction of a 2-pyrrolidinone (B116388) derivative with an aliphatic amine, using ethanol as a solvent led to a dramatic increase in the yield of the desired pyrrolidine-2,3-dione (B1313883) product compared to glacial acetic acid. beilstein-journals.org This was attributed to the fact that in an acidic environment like glacial acetic acid, the amine nucleophile could be protonated, reducing its nucleophilicity and leading to lower yields. beilstein-journals.org In another study on the synthesis of substituted 3-pyrrolin-2-ones, ethanol was also identified as the optimal solvent, providing better yields compared to water, methanol, dichloromethane, and acetonitrile. researchgate.net
These findings underscore the importance of considering solvent effects in both the design and computational modeling of synthetic routes involving pyrrolidine scaffolds.
Table 2: Effect of Solvent on the Synthesis of Substituted 3-Pyrrolin-2-ones
| Solvent | Yield |
| Ethanol | High |
| Water | Moderate |
| Water-Ethanol | Moderate |
| Methanol | Moderate |
| Dichloromethane | Moderate |
| Acetonitrile | Moderate |
| Based on experimental findings for the synthesis of substituted 3-pyrrolin-2-ones. researchgate.net |
Origin of Stereoselectivity in Syntheses Involving this compound Scaffolds
The pyrrolidine ring is a key chiral scaffold in medicinal chemistry due to its three-dimensional structure and the presence of stereocenters. nih.govresearchgate.net The non-planar, puckered conformation of the pyrrolidine ring, often referred to as "pseudorotation," allows it to explore a wide pharmacophore space. nih.govresearchgate.net The substituents on the ring can lock it into specific conformations, which is crucial for achieving high stereoselectivity in reactions and specific interactions with biological targets. nih.gov
Computational studies are pivotal in understanding the origin of stereoselectivity in syntheses involving chiral pyrrolidine scaffolds. By modeling the transition states of reactions leading to different stereoisomers, the energy differences can be calculated to predict which stereoisomer will be preferentially formed. The stereochemical outcome is often determined by subtle steric and electronic interactions in the transition state.
For instance, in 1,3-dipolar cycloaddition reactions to form pyrrolidines, the regio- and stereoselectivity are dictated by the interactions between the 1,3-dipole and the dipolarophile. nih.gov The chiral environment provided by a pre-existing stereocenter on a scaffold like this compound would be expected to direct the approach of reactants, leading to the preferential formation of one diastereomer over others. The bulky 2-methylbenzyl group on the nitrogen atom would likely play a significant role in sterically shielding one face of the pyrrolidine ring, thereby influencing the stereochemical course of reactions at or near the ring.
While specific computational studies on the origin of stereoselectivity for the named compound were not found in the search, the principles derived from studies on other chiral pyrrolidine systems are applicable. The introduction of a chiral pyrrolidine has been shown to induce selectivity in various chemical transformations. nih.gov Theoretical modeling of the transition states for such reactions would involve locating the lowest energy pathways for the formation of all possible stereoisomers and comparing their activation energies to predict the diastereomeric or enantiomeric excess, thus providing a quantitative basis for the observed stereoselectivity.
Applications of S 1 2 Methylbenzyl Pyrrolidin 3 Ol in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Utilizing the (S)-1-(2-Methylbenzyl)pyrrolidin-3-ol Moiety
The this compound framework is an exemplary chiral building block for the rational design and synthesis of sophisticated chiral ligands for transition-metal-catalyzed reactions. Chiral phosphine (B1218219) ligands, in particular, are cornerstones of asymmetric catalysis, and the pyrrolidine (B122466) scaffold offers a robust and stereochemically defined platform for their construction. psu.edutcichemicals.com
The synthesis of such ligands typically involves the modification of the two key functional handles of the molecule: the secondary amine (after a potential debenzylation step) and the C3-hydroxyl group. For instance, the hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) to allow for nucleophilic substitution by a phosphide (B1233454) anion (R₂P⁻). Alternatively, the alcohol can be directly phosphinylated. The nitrogen atom of the pyrrolidine ring can also be a site for introducing a phosphorus-containing group, leading to the formation of P,N-bidentate ligands. researchgate.net
The 2-methylbenzyl group on the nitrogen atom plays a critical role in the ligand's function. It imparts significant steric bulk, which helps to create a well-defined and rigid chiral pocket around the metal center to which the ligand coordinates. This steric hindrance is instrumental in differentiating between the prochiral faces of a substrate, thereby achieving high enantioselectivity. The synthesis of P-chirogenic phosphine ligands, where the phosphorus atom itself is a stereocenter, can also be pursued starting from such chiral scaffolds. nih.gov The development of these tailored ligands is crucial as no single "all-purpose" ligand exists for all types of reactions and substrates. tcichemicals.com
Organocatalytic Applications
As a derivative of the famed organocatalyst proline, this compound is expected to be an effective catalyst for a variety of asymmetric transformations. bohrium.com The fundamental mechanism involves the reversible formation of nucleophilic enamines (from reaction with ketones or aldehydes) or electrophilic iminium ions (from reaction with α,β-unsaturated carbonyls). nih.gov The N-substituent is known to significantly influence the catalyst's performance by sterically shielding one face of the reactive intermediate.
The direct asymmetric aldol (B89426) reaction, a powerful C-C bond-forming reaction, is a hallmark of proline-type organocatalysis. emorychem.science Catalysts based on the N-substituted pyrrolidine framework are known to effectively catalyze the reaction between ketones and aldehydes with high stereocontrol. researchgate.netresearchgate.net In this context, this compound would activate a donor ketone by forming a chiral enamine. This enamine then attacks the acceptor aldehyde. The 2-methylbenzyl group would sterically direct the approach of the aldehyde, favoring the formation of one enantiomer of the aldol product over the other. The C3-hydroxyl group could further enhance selectivity by forming a hydrogen-bond network that helps to rigidify the transition state. nih.gov While specific data for the title compound is not available, related N-substituted prolinamide catalysts have demonstrated excellent results in similar reactions.
Table 1: Performance of Representative N-Substituted Pyrrolidine Catalysts in Asymmetric Aldol Reactions
| Catalyst Type | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| (S)-N-Tritylpyrrolidine-2-carboxamide | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 95:5 | 98 (anti) | nih.gov |
| Proline-Threonine Dipeptide | 4-Nitrobenzaldehyde | Acetone | 85 | - | 72 | nih.gov |
| (S)-Pyrrolidine-thiourea | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 93:7 | 95 (anti) | nih.gov |
This table presents data for structurally related catalysts to illustrate the expected efficacy.
The asymmetric Michael addition, or conjugate addition, is another key transformation effectively catalyzed by chiral pyrrolidine derivatives. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comslideshare.net The reaction typically involves the addition of a nucleophile, such as a ketone or aldehyde, to an α,β-unsaturated electrophile, like a nitroolefin. rsc.orgmdpi.com The catalytic cycle can proceed via enamine activation of the carbonyl donor or iminium ion activation of the unsaturated acceptor.
For a catalyst like this compound, the enamine formed with a ketone would add to the nitroolefin. The stereochemical outcome is dictated by the catalyst's structure, where the bulky N-substituent blocks one face of the enamine, allowing the electrophile to approach only from the less hindered side. nih.gov Numerous studies on related pyrrolidine-based organocatalysts have shown high yields and excellent stereoselectivities in this transformation. rsc.org
Table 2: Asymmetric Michael Addition of Ketones to β-Nitrostyrene using Pyrrolidine-based Catalysts
| Catalyst Type | Ketone | Yield (%) | dr (syn:anti) | ee (syn, %) | Reference |
|---|---|---|---|---|---|
| (S)-Pyrrolidinyl-tetrazole | Cyclohexanone | 99 | 99:1 | >99 | rsc.org |
| (S)-α,α-Diphenylprolinol TMS ether | Propanal | 90 | >20:1 | 99 | rsc.org |
| Bifunctional Pyrrolidine-Thiourea | Acetone | 95 | 86:14 | 90 | rsc.org |
This table presents data for structurally related catalysts to illustrate the expected efficacy.
The versatility of the pyrrolidine scaffold extends to other important enantioselective reactions.
Mannich Reactions: The asymmetric Mannich reaction provides direct access to chiral β-amino carbonyl compounds, which are valuable synthetic intermediates. Pyrrolidine-based organocatalysts, including those with sulfonamide or tetrazole moieties replacing the classic carboxylic acid of proline, have proven to be excellent catalysts for the reaction of aldehydes or ketones with imines. rsc.orgacs.org A catalyst like this compound would operate via an enamine mechanism, with its stereodirecting N-benzyl group being crucial for achieving high enantioselectivity. rsc.orgnih.gov One-pot cascade reactions involving a Mannich step have been developed to rapidly build molecular complexity. acs.orgnih.gov
Diels-Alder Cycloadditions: Chiral secondary amines can catalyze asymmetric Diels-Alder reactions, typically through the formation of an iminium ion with an α,β-unsaturated aldehyde, which lowers the dienophile's LUMO energy and enhances its reactivity. masterorganicchemistry.com The chiral environment provided by the catalyst, particularly the steric hindrance from substituents on the nitrogen, effectively shields one face of the dienophile, leading to an enantioselective cycloaddition. nih.govmasterorganicchemistry.com While less common than aldol or Michael reactions, this represents another potential application for catalysts of this structural class.
Role as a Chiral Building Block in Non-Biological Target Synthesis
Beyond its direct use in catalysis, the stereochemically defined structure of this compound makes it a valuable chiral building block for the synthesis of complex, non-biological target molecules, such as active pharmaceutical ingredients or advanced materials. The pyrrolidine ring is a common motif in a vast number of biologically active compounds. nih.gov
The synthesis of complex polycyclic and heterocyclic structures can be achieved by using the pyrrolidine ring as a foundational scaffold. The functional groups on this compound allow it to be incorporated into larger molecular frameworks. For example, domino reactions that combine multiple bond-forming events in a single pot are a powerful strategy for building molecular complexity. An organocatalytic aza-Michael/aldol domino reaction, for instance, can be used to construct highly substituted pyrrolidin-2-ones, which are core structures in many natural products and pharmaceuticals. nih.gov Similarly, cascade reactions combining a nitro-Mannich reaction with a subsequent hydroamination can lead to highly functionalized, enantioenriched pyrrolidine derivatives, demonstrating how a simple chiral starting material can give rise to complex architectures. acs.orgnih.gov The inherent chirality of the starting pyrrolidinol ensures the stereochemical integrity of the final polycyclic product.
Despite a comprehensive search of available scientific literature, no specific applications of This compound in the field of asymmetric catalysis for the synthesis of advanced synthetic intermediates have been documented in the reviewed sources.
Research in asymmetric catalysis extensively features various chiral pyrrolidine derivatives, which are recognized as highly effective organocatalysts and ligands for a multitude of stereoselective transformations. These derivatives are often derived from readily available chiral sources like proline and hydroxyproline (B1673980). Their utility is well-established in creating chiral molecules for the pharmaceutical and fine chemical industries.
However, the specific compound, this compound, does not appear in the context of being a catalyst or a ligand for the synthesis of advanced intermediates in the surveyed literature. While structurally related compounds, such as other N-benzylpyrrolidinol derivatives, have been investigated for their catalytic potential, the unique combination of the (S)-3-ol stereocenter and the 2-methylbenzyl substituent at the nitrogen atom does not correspond to any reported catalytic system for the specified applications.
It is possible that this compound is a novel compound with yet-to-be-published applications, a synthetic intermediate for other non-catalytic molecules, or a compound whose catalytic activities have not been explored or disclosed in publicly accessible scientific databases. Therefore, an article detailing its use in the synthesis of advanced synthetic intermediates through asymmetric catalysis cannot be generated based on the current body of scientific literature.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-1-(2-Methylbenzyl)pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Microwave-assisted synthesis (e.g., ): Reactants like 2-fluorobenzaldehyde and dialkylamines are heated at 150°C in DMF with K₂CO₃ as a base. Microwave irradiation reduces reaction time (20 hours) and improves regioselectivity. Yield: ~93% (crude product).
- Cyclization methods (): 1,4-Dichloro-2-butanol and methylamine are cyclized at 120°C under closed conditions. Post-reaction purification involves NaOH treatment, ethyl acetate extraction, and reduced-pressure distillation (76–85°C at 2.13 kPa). Yield: ~60% (80–90% purity).
- Key factors : Catalyst choice (e.g., K₂CO₃ vs. NaBH₄/I₂), solvent polarity (DMF vs. n-butanol), and temperature control critically impact enantiomeric purity and scalability .
Q. Which analytical techniques are most effective for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- 1H NMR (): Assigns proton environments (e.g., aromatic δ 7.35–7.29 ppm, hydroxyl δ 10.01 ppm).
- Chiral HPLC ( ): Resolves enantiomers using chiral stationary phases (e.g., polysaccharide-based columns).
- Polarimetry : Measures optical rotation to confirm the (S)-configuration.
- Elemental analysis (): Validates molecular composition (e.g., N%: 7.5 observed vs. 7.99 calculated).
Q. What are the key physicochemical properties of this compound that impact its solubility and stability in experimental settings?
- Methodological Answer :
- Hydrophilicity : The hydroxyl group enhances water solubility, but the 2-methylbenzyl group introduces hydrophobicity (logP ~1.2) .
- Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light ( ).
- pKa : The pyrrolidine nitrogen (pKa ~9.5) influences protonation-dependent solubility in acidic buffers .
Advanced Research Questions
Q. How does the stereochemical configuration at the pyrrolidin-3-ol position affect the biological activity of this compound?
- Methodological Answer :
- Enantioselective interactions ( ): The (S)-configuration optimizes binding to chiral targets (e.g., enzymes or GPCRs). For example, (S)-enantiomers show higher affinity for nicotinic acetylcholine receptors compared to (R)-forms.
- Case study : Analogous compounds like (S)-1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrrolidin-3-ol (CAS 1311776-29-0) exhibit 10-fold higher inhibitory activity against kinases than their enantiomers .
Q. What computational modeling approaches are used to predict the interaction between this compound and potential molecular targets?
- Methodological Answer :
- Molecular docking ( ): Software like AutoDock Vina or Schrödinger Suite evaluates binding poses in enzyme active sites (e.g., cytochrome P450). Key parameters: Gibbs free energy (ΔG) and hydrogen-bonding networks.
- MD simulations : Assess conformational stability of ligand-target complexes over 100-ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains ( vs. 15).
- Dose-response validation : Replicate studies using standardized purity (≥95% by HPLC) and controlled enantiomeric excess (≥99% ee).
- Mechanistic studies : Use knockout models or siRNA to confirm target specificity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
